![molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0](/img/structure/B37200.png)

6-Methyl-1H-pyrazolo[4,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

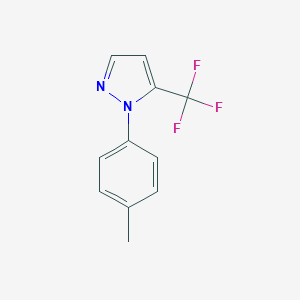

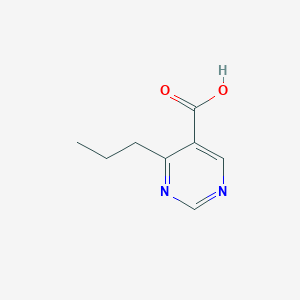

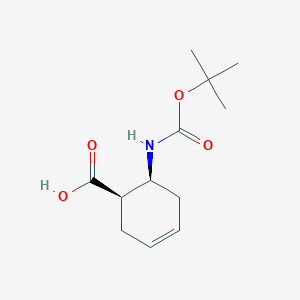

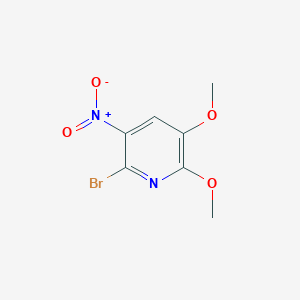

The synthesis of pyrazolo[3,4-b]pyridines involves various strategies, starting either from a preformed pyrazole or pyridine. A review covering the diversity of substituents at positions N1, C3, C4, C5, and C6 and the synthetic methods used highlights the importance of these compounds in biomedical applications (Donaire-Arias et al., 2022). Another synthesis route involves reduction, oxidation, oximation, and cyclization steps, showcasing an environmentally friendly and cost-effective method (Huang Bin & Zha Zhenglin, 2011).

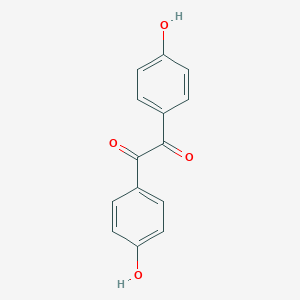

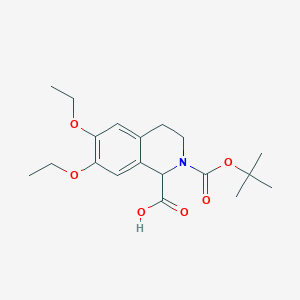

Molecular Structure Analysis

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, including ring opening followed by ring closure, which affords novel compounds. These reactions are pivotal in elucidating the chemical properties and reactivity of the core structure (S. A. Halim & M. Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as stability and crystallinity, have been explored through thermal analysis and absorption spectra measurements. These studies provide valuable information on the material characteristics of these compounds (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

Comprehensive studies on the chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity and stability, have been conducted using a variety of analytical techniques. These investigations reveal the compounds' reactivity towards nucleophilic attack and their overall chemical stability, contributing to a deeper understanding of their chemical behavior (S. A. Halim & M. Ibrahim, 2022).

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

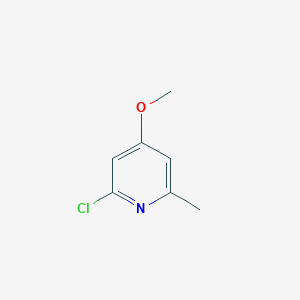

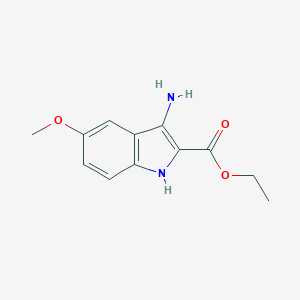

Pyrazolo[4,3-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. These compounds have been synthesized through diverse methods, leading to a variety of derivatives with potential therapeutic uses. The biomedical relevance of these compounds is vast, highlighting their role in the development of new drugs and therapeutic agents (Donaire-Arias et al., 2022).

Material Science and Device Fabrication

In the realm of materials science, derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been used in the synthesis of compounds with significant thermal stability and optical properties. These properties make them suitable for applications in device fabrication, such as in the development of thin-film devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019). The thermal and optical characteristics of these derivatives contribute to their functionality in electronic and optoelectronic devices.

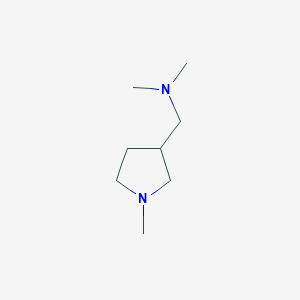

Synthesis and Chemical Properties

The chemical synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been explored through various methodologies, including ultrasound-promoted reactions and condensation processes. These methods yield a wide array of compounds with diverse chemical properties, enabling their application in further chemical studies and the synthesis of complex molecular structures (Nikpassand et al., 2010). Such synthetic versatility underscores the importance of these compounds in medicinal chemistry and drug design.

Antimicrobial and Antibacterial Screening

Some derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antibacterial activities, revealing their potential as antimicrobial agents. This research paves the way for the development of new antibiotics and therapeutic compounds to combat infectious diseases (Maqbool et al., 2014). The exploration of these compounds in antibacterial screening highlights their significance in addressing global health challenges.

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHZWDXMYTOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.